5-Aminoindolin-2-one hydrochloride
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Overview
Description
5-Aminoindolin-2-one hydrochloride is a chemical compound with the molecular formula C8H9ClN2O It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoindolin-2-one hydrochloride can be achieved through several methods. One common approach involves the reduction of 5-nitroindolin-2-one using palladium on activated carbon under a hydrogen atmosphere . Another method includes a one-pot synthesis involving sequential Au(I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Aminoindolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions, such as the conversion of 5-nitroindolin-2-one to this compound, are common.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on activated carbon and hydrogen gas are typically used for reduction reactions.
Substitution: Reagents such as thiophosgene and diisopropylethylamine in dichloromethane are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 5-nitroindolin-2-one yields this compound .
Scientific Research Applications
5-Aminoindolin-2-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Aminoindolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the dimerization of extracellular signal-regulated kinases (ERK), which plays a crucial role in cell signaling and proliferation . This inhibition can impede tumor progression and has potential therapeutic implications in oncology.
Comparison with Similar Compounds
Similar Compounds
5-Nitroindolin-2-one: A precursor in the synthesis of this compound.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit potential biological activities. Its ability to inhibit ERK dimerization sets it apart from other indole derivatives, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
5-amino-1,3-dihydroindol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c9-6-1-2-7-5(3-6)4-8(11)10-7;/h1-3H,4,9H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFGLOAMJJWHMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)NC1=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670729 |
Source
|
Record name | 5-Amino-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120266-80-0 |
Source
|
Record name | 5-Amino-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 120266-80-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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